2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline
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Overview
Description
2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The piperazine and piperidine moieties are then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include sulfonium salts and diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonium salts and diphenylvinylsulfonium triflate under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various piperazine and piperidine derivatives.
Scientific Research Applications
2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for various biological processes. The compound’s effects are mediated through pathways that involve these molecular interactions .
Properties
Molecular Formula |
C25H28ClN5O2 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(3-methoxyquinoxalin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C25H28ClN5O2/c1-33-24-23(27-21-7-2-3-8-22(21)28-24)30-11-9-18(10-12-30)25(32)31-15-13-29(14-16-31)20-6-4-5-19(26)17-20/h2-8,17-18H,9-16H2,1H3 |
InChI Key |
AIKHPFWUEPCCDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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